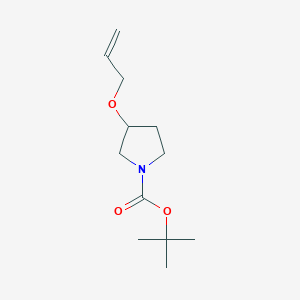

tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20247602

Molecular Formula: C12H21NO3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO3 |

|---|---|

| Molecular Weight | 227.30 g/mol |

| IUPAC Name | tert-butyl 3-prop-2-enoxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |

| Standard InChI Key | MQIIVKFWBPFQSO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OCC=C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.30 g/mol . Its structure consists of:

-

A pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom).

-

A tert-butyloxycarbonyl (Boc) protecting group at the 1-position, which enhances stability and modulates reactivity during synthetic transformations.

-

A propenyloxy (-O-CH₂-C≡CH) side chain at the 3-position, introducing unsaturation for further functionalization.

The stereocenter at the 3-position of the pyrrolidine ring is critical for enantioselective synthesis. The (3S) configuration is explicitly documented in PubChem entries, confirmed by the InChIKey MQIIVKFWBPFQSO-JTQLQIEISA-N .

Spectroscopic and Computational Data

-

Predicted Collision Cross Section (CCS): Varies by adduct, with the [M+H]+ ion exhibiting a CCS of 154.7 Ų .

-

Solubility: High solubility in polar aprotic solvents (e.g., DMF, THF) due to the Boc group’s lipophilicity and the pyrrolidine’s basicity .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves multistep strategies to install the propenyloxy moiety while preserving stereochemical integrity. A representative pathway includes:

Step 1: Pyrrolidine Functionalization

-

Boc Protection: React pyrrolidine with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of a base (e.g., DMAP) to yield tert-butyl pyrrolidine-1-carboxylate .

-

Alkylation at C3: Treat the Boc-protected pyrrolidine with propargyl bromide under basic conditions (e.g., K₂CO₃) to introduce the propenyloxy group. Stereochemical control is achieved via chiral catalysts or resolution techniques .

Step 2: Purification and Characterization

-

Chromatography: Silica gel chromatography isolates the desired enantiomer.

-

Analytical Confirmation: NMR (¹H, ¹³C) and LC-MS validate structure and purity .

Comparative Analysis of Related Compounds

Structural analogs exhibit modified reactivity profiles:

| Compound Name | Key Structural Variation | Impact on Reactivity |

|---|---|---|

| tert-Butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate | Alkyne (C≡C) instead of alkene | Enhanced click chemistry potential |

| tert-Butyl 4-amino-7-fluoro-1,2,3,4-tetrahydroquinoline-1-carboxylate | Tetrahydroquinoline core | Altered pharmacokinetics |

| Rac-tert-butyl (2R,3S)-3-amino-2-cyclopropylpyrrolidine-1-carboxylate | Cyclopropane substituent | Increased steric hindrance |

Physicochemical and Reactivity Profiles

Thermal and Chemical Stability

-

Thermal Decomposition: Onset at ~180°C, with Boc group cleavage generating pyrrolidine and isobutylene .

-

Hydrolytic Sensitivity: Susceptible to acid-mediated deprotection (e.g., HCl in dioxane), yielding 3-(prop-2-en-1-yloxy)pyrrolidine .

Reactivity in Organic Transformations

-

Alkene Functionalization: The propenyloxy group participates in Diels-Alder reactions and hydroboration-oxidation to install hydroxyl or alkyl groups .

-

Boc Deprotection: Facilitates nitrogen-centered nucleophiles for peptide coupling or heterocycle synthesis .

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediate

-

Antiviral Agents: Serves as a precursor for protease inhibitors targeting viral enzymes (e.g., HCV NS3/4A) .

-

Kinase Inhibitors: Modified derivatives inhibit FGFR-1 and PDGFR-β tyrosine kinases, implicated in cancer therapeutics .

Polymer Chemistry

-

Monomer for Functional Polymers: The alkene enables radical polymerization, producing pyrrolidine-containing polymers for ion-conductive membranes .

Future Directions

-

Catalytic Asymmetric Synthesis: Develop enantioselective methods to access (3R) and (3S) configurations efficiently.

-

Biological Screening: Evaluate unexplored bioactivities (e.g., antimicrobial, anti-inflammatory) via high-throughput assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume